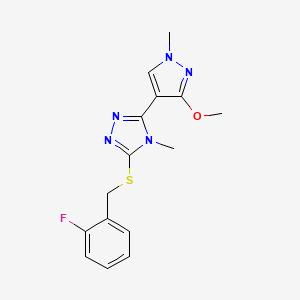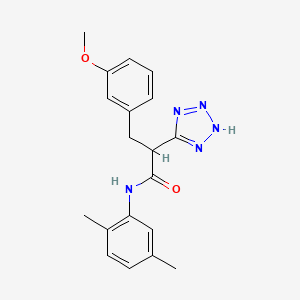
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT, which is responsible for the breakdown of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in the brain. By inhibiting N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT, CPP-115 increases the levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in the brain, which can have a range of effects on neuronal activity and behavior. N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide can lead to a reduction in neuronal activity and a range of behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily due to its ability to increase the levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in the brain. N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide can lead to a reduction in neuronal activity and a range of behavioral effects. In addition to its effects on N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels, CPP-115 has been shown to have a range of other effects on neuronal activity and behavior, including reducing seizure activity, reducing anxiety-like behavior, and reducing drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 for lab experiments is its potency and selectivity as a N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT inhibitor. This allows researchers to selectively increase N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels in the brain and study the effects of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide on neuronal activity and behavior. Additionally, CPP-115 has been extensively studied in animal models and has been shown to have a range of effects on neuronal activity and behavior, making it a useful tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in various neurological and psychiatric disorders.
One of the limitations of CPP-115 for lab experiments is its potential for off-target effects. While CPP-115 is highly selective for N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT, it may also interact with other enzymes or receptors in the brain, leading to unintended effects on neuronal activity and behavior. Additionally, the effects of CPP-115 on N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels may vary depending on the brain region and the specific neuronal circuitry being studied, which can complicate interpretation of results.
Orientations Futures
There are a number of potential future directions for research on CPP-115 and its effects on neuronal activity and behavior. One area of interest is the potential therapeutic applications of CPP-115 in neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Additionally, researchers may explore the effects of CPP-115 on different brain regions and neuronal circuits, as well as its interactions with other neurotransmitters and neuromodulators. Finally, researchers may investigate the potential for developing more selective and potent N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT inhibitors based on the structure of CPP-115, in order to further elucidate the role of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in brain function and to develop new therapeutic agents for neurological and psychiatric disorders.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzoyl chloride with N-cyclopropylmethanamine, followed by the addition of sodium cyanide to form the nitrile group. The resulting compound is then hydrolyzed to form CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to increase N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in animal models of anxiety and to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9-2-3-10(8-12(9)14)13(17)16(7-6-15)11-4-5-11/h2-3,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDSCONKUZYBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)
![(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B2574711.png)
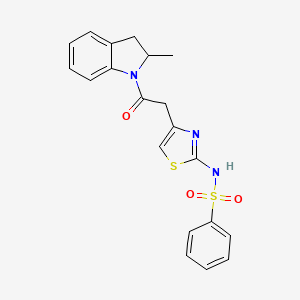
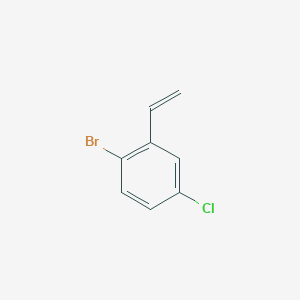
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2574715.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2574716.png)

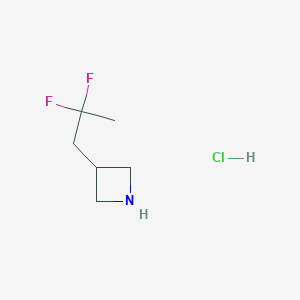
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2574720.png)
![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2574722.png)
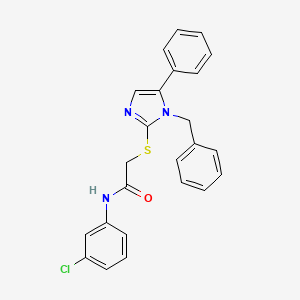
![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)
